molecular formula C6H12O2Te B12584386 1,4,7-Dioxatelluronane CAS No. 627471-91-4

1,4,7-Dioxatelluronane

Cat. No.: B12584386
CAS No.: 627471-91-4
M. Wt: 243.8 g/mol
InChI Key: ZFTJQEGJLNXQQR-UHFFFAOYSA-N
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Description

1,4,7-Dioxatelluronane is a heterocyclic compound that features a tellurium atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Dioxatelluronane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tellurium tetrachloride with diols in the presence of a base to form the tellurium-containing ring structure. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Dioxatelluronane undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides.

Scientific Research Applications

1,4,7-Dioxatelluronane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other tellurium-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1,4,7-Dioxatelluronane involves its interaction with molecular targets through its tellurium atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A related compound with oxygen atoms in the ring structure instead of tellurium.

    1,4,7-Trioxane: Contains three oxygen atoms in the ring structure.

    1,4,7-Trithiacyclononane: Features sulfur atoms in the ring structure.

Uniqueness

1,4,7-Dioxatelluronane is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its oxygen and sulfur analogs

Properties

CAS No.

627471-91-4

Molecular Formula

C6H12O2Te

Molecular Weight

243.8 g/mol

IUPAC Name

1,4,7-dioxatelluronane

InChI

InChI=1S/C6H12O2Te/c1-2-8-4-6-9-5-3-7-1/h1-6H2

InChI Key

ZFTJQEGJLNXQQR-UHFFFAOYSA-N

Canonical SMILES

C1COCC[Te]CCO1

Origin of Product

United States

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